2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine 2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1632485-14-3
VCID: VC6542742
InChI: InChI=1S/C13H13Cl2N3S/c1-8(2)19-11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18)
SMILES: CC(C)SC1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl
Molecular Formula: C13H13Cl2N3S
Molecular Weight: 314.23

2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine

CAS No.: 1632485-14-3

Cat. No.: VC6542742

Molecular Formula: C13H13Cl2N3S

Molecular Weight: 314.23

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine - 1632485-14-3

Specification

CAS No. 1632485-14-3
Molecular Formula C13H13Cl2N3S
Molecular Weight 314.23
IUPAC Name 2,5-dichloro-N-(2-propan-2-ylsulfanylphenyl)pyrimidin-4-amine
Standard InChI InChI=1S/C13H13Cl2N3S/c1-8(2)19-11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18)
Standard InChI Key XBNWAVDIFJHCOK-UHFFFAOYSA-N
SMILES CC(C)SC1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure comprises a pyrimidine ring substituted with chlorine atoms at the 2- and 5-positions. The 4-amino group of the pyrimidine is bonded to a phenyl ring bearing an isopropylthio (-S-C3H7\text{C}_3\text{H}_7) substituent at the ortho position . This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Molecular Formula and Weight

  • Molecular formula: C13H13Cl2N3S\text{C}_{13}\text{H}_{13}\text{Cl}_2\text{N}_3\text{S}

  • Molecular weight: 314.2 g/mol (calculated via PubChem’s algorithm) .

Spectroscopic and Computational Data

  • SMILES Notation: CC(C)SC1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl .

  • InChI Key: XBNWAVDIFJHCOK-UHFFFAOYSA-N .

  • XLogP3-AA: 5 (indicating high lipophilicity) .

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (NH group) and 4 acceptors (N and S atoms) .

Synthesis and Optimization

One-Pot Nucleophilic Substitution and Oxidation

The patented synthesis (CN106854182B) involves two sequential nucleophilic substitutions followed by an oxidation step :

  • First Substitution:

    • Reactants: 2-Aminothiophenol, bromoisopropane.

    • Conditions: Ethyl acetate or acetonitrile, sodium carbonate/triethylamine, reflux at 60–80°C for 6 hours.

    • Product: 2-(Isopropylthio)aniline.

  • Second Substitution:

    • Reactants: Intermediate from Step 1, 2,4,5-trichloropyrimidine.

    • Conditions: Reflux for 12 hours, yielding 2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine.

  • Oxidation:

    • Catalyst: Sodium tungstate or sodium phosphotungstate.

    • Oxidizing Agent: 30% hydrogen peroxide.

    • Conditions: 60°C for 2–8 hours, converting the thioether (-S-) to a sulfonyl (-SO2-) group .

Reaction Optimization

  • Solvent Selection: Ethyl acetate and acetonitrile are preferred for their balance of polarity and boiling points .

  • Catalyst Efficiency: Sodium tungstate achieves >85% conversion in 7–8 hours, while sodium phosphotungstate reduces reaction time to 2 hours .

  • Yield: 87.2% (302 g product from 125 g 2-aminothiophenol) .

Physicochemical Properties

Computed and Experimental Data

PropertyValueSource
Melting PointNot reported
SolubilityLikely soluble in DMSO, DMFInferred
LogP (XLogP3-AA)5.0
Rotatable Bonds4
Topological Polar Surface76.3 Ų

Stability and Reactivity

  • Thermal Stability: Stable under reflux conditions (60–80°C) .

  • Oxidative Sensitivity: The thioether group is susceptible to oxidation, necessitating controlled storage conditions .

Applications in Pharmaceutical Synthesis

Role in Ceritinib Production

The compound is a key intermediate in synthesizing ceritinib (LDK378), an FDA-approved ALK inhibitor . Ceritinib’s efficacy in ALK-positive NSCLC relies on the precise structural features introduced by this intermediate, particularly the sulfonyl group’s role in target binding.

Mechanistic Relevance

  • The sulfonyl moiety enhances hydrogen bonding with kinase domains.

  • Chlorine atoms stabilize the pyrimidine ring’s electron-deficient state, critical for π-stacking interactions .

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